molecular formula C12H14BrNO5 B6646585 2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid

2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid

Cat. No.: B6646585
M. Wt: 332.15 g/mol
InChI Key: PZMUCOSFZNNYBM-UHFFFAOYSA-N
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Description

2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid is an organic compound that features a brominated aromatic ring and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid typically involves the reaction of 4-bromo-2-methoxybenzoic acid with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different substituents on the aromatic ring.

    Oxidation: Aldehydes or carboxylic acids.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid involves its interaction with specific molecular targets. The brominated aromatic ring and methoxy groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the modulation of signaling pathways involved in inflammation or cancer.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methoxybenzoic acid
  • 4-Bromo-2-methoxybenzyl alcohol
  • Methyl 4-bromo-2-methoxybenzoate

Uniqueness

2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.

Properties

IUPAC Name

2-[(4-bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO5/c1-18-6-9(12(16)17)14-11(15)8-4-3-7(13)5-10(8)19-2/h3-5,9H,6H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMUCOSFZNNYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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